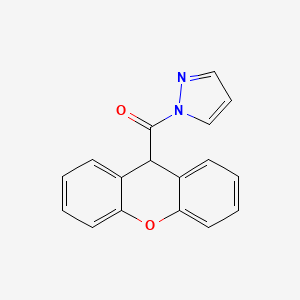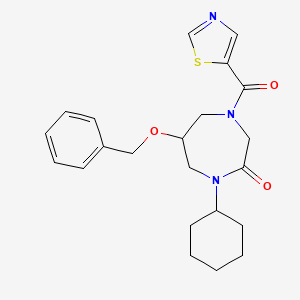
1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as XJB-5-131 and is a derivative of pyrazole. It has been found to have various biochemical and physiological effects, making it an important compound for research purposes.
Mecanismo De Acción
The mechanism of action of 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole involves the inhibition of mitochondrial permeability transition pore (mPTP) opening. This compound has been found to stabilize the mPTP and prevent its opening, leading to the inhibition of apoptosis and cell death. The stabilization of mPTP by this compound has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to induce the expression of antioxidant enzymes and reduce oxidative stress in cells. The compound has also been found to have anti-inflammatory properties and can reduce inflammation in animal models. Additionally, it has been shown to improve mitochondrial function and reduce mitochondrial damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole in lab experiments is its potential therapeutic applications in various diseases. The compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it an important compound for research purposes. However, one of the limitations of using this compound is its cost and availability. The synthesis of this compound is complex and requires specific conditions, making it difficult to obtain in large quantities.
Direcciones Futuras
There are various future directions for the research on 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole. One of the main directions is to explore its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different cellular processes. The synthesis of this compound can also be optimized to obtain higher yields and reduce the cost of production.
Conclusion:
In conclusion, 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole is a chemical compound that has potential applications in various fields, including cancer research and neuroprotection. The synthesis of this compound is complex, but its potential therapeutic applications make it an important compound for research purposes. Further studies are needed to explore its mechanisms of action and its effects on different cellular processes.
Métodos De Síntesis
The synthesis of 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole involves the reaction of xanthenone with hydrazine hydrate and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis of this compound has been reported in various research papers, and different methods have been proposed to obtain high yields of the product.
Aplicaciones Científicas De Investigación
1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole has been found to have various applications in scientific research. One of the primary applications of this compound is in the field of cancer research. It has been found to have potential anti-cancer properties and can induce apoptosis in cancer cells. The compound has also been shown to inhibit the growth of cancer cells and reduce tumor volume in animal models.
Propiedades
IUPAC Name |
pyrazol-1-yl(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17(19-11-5-10-18-19)16-12-6-1-3-8-14(12)21-15-9-4-2-7-13(15)16/h1-11,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPXAXDSXHCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2,2-dimethyl-4,6-dioxo-5-{1-[2-(6-phenanthridinyl)hydrazino]butylidene}cyclohexanecarboxylate](/img/structure/B6115265.png)
![2-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6115268.png)
![2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6115302.png)
![N-{2-chloro-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]-5-methoxyphenyl}benzamide](/img/structure/B6115312.png)
![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B6115314.png)
![1-ethyl-7-methyl-4-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6115318.png)
![ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B6115326.png)
![7-bromo-2-(3,5-dibromo-2-methoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6115330.png)
![N-[1-(1-adamantyl)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6115349.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B6115354.png)
![ethyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate](/img/structure/B6115355.png)
![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)